molecular formula C8H14O3 B3207445 (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one CAS No. 104194-02-7

(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one

Cat. No. B3207445
CAS RN: 104194-02-7
M. Wt: 158.19 g/mol
InChI Key: LEWYZEQNYWGOBF-IYSWYEEDSA-N
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Description

“(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one” is a chiral dioxolanone . It is synthesized from ®-lactic acid, which is derived from ®-alanine .


Synthesis Analysis

The synthesis of “this compound” involves the conversion of ®-lactic acid, which is synthesized from ®-alanine . This process is carried out using an inexpensive pivalaldehyde–tert-butanol mixture . The synthesis of ®-lactic acid from ®-alanine is a convenient procedure .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” is the conversion of ®-lactic acid into a chiral dioxolanone . This conversion is carried out using an inexpensive pivalaldehyde–tert-butanol mixture .

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structure of a compound closely related to (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one has been analyzed, indicating its potential use in studying molecular interactions and formations. This specific derivative was synthesized using (S)-mandelic acid as a chiral controller and exhibited a unique quasi-one-dimensional zigzag chain structure formed through hydrogen bonds (Liu et al., 2004).

2. Transformation into Chiral Building Blocks

Another study explored transforming 5-Methyl-4H-1,3-dioxins, closely related to the compound , into 4-hydroxymethyl-4-methyl-1,3-dioxolanes. This process involves oxidation, ring contraction, and reduction, with the absolute configuration determined by X-ray crystallography. This suggests the potential of this compound as a precursor for creating various chiral molecules (Flock, Frauenrath, & Wattenbach, 2005).

3. Radical Reactions

A study conducted in 1993 explored the radical reactions of substituted 1,3-dioxolan-4-ones, including 2-tert-butyl variants. This research highlights the compound's utility in radical chemistry, particularly in carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation (Beckwith & Chai, 1993).

4. Intermediate in Organic Synthesis

The compound has been used as an intermediate in the preparation of α,β,β-trisubstituted β-hydroxycarboxylic acids. This application demonstrates its versatility in organic synthesis, particularly in creating complex molecular structures (Amberg & Seebach, 1990).

5. Renewable Energy Sources

Research on 2,3-Butanediol, which can be converted to 1,3-dioxolanes, shows potential applications in renewable energy. The dioxolane mixture produced exhibited properties comparable to high-octane gasoline, suggesting the relevance of this compound in sustainable fuel research (Harvey, Merriman, & Quintana, 2016).

properties

IUPAC Name

(2R,5R)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWYZEQNYWGOBF-IYSWYEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H](O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
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(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
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(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 4
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 5
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Reactant of Route 6
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one

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